Cinepazide - 23887-46-9

Cinepazide

Catalog Number: EVT-264908
CAS Number: 23887-46-9
Molecular Formula: C22H31N3O5
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinepazide, chemically named 1-[(1-Pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine, is a synthetic organic compound studied for its vasodilatory properties [, , ]. Its role in scientific research primarily revolves around understanding its impact on cerebral and peripheral circulation, particularly in conditions like cerebral ischemia and heart failure.

Cinepazide Free Base

Relevance: Cinepazide free base serves as a crucial intermediate in synthesizing Cinepazide maleate. [] The free base form can be reacted with maleic acid to produce the desired Cinepazide maleate salt. This salt form is preferred for its improved stability and suitability for pharmaceutical applications compared to the free base.

3-O-Demethylation-Cinepazide-Glucuronidation Metabolite (M1)

Relevance: M1 represents a primary metabolite of Cinepazide mesylate (CME) detected in human urine. [] This identification aids in understanding the metabolic pathways of CME in the human body.

3-O-Demethylation-Cinepazide Sulfonic Acid Compound (M2)

Compound Description: M2 is another primary metabolite of CME identified in human urine. [] It arises from the demethylation of Cinepazide at the 3-position of the trimethoxycinnamoyl group and subsequent sulfonation. Sulfonation is another metabolic reaction that enhances water solubility.

Cinepazide-Pyrrolidine (M3)

Relevance: M3 represents a primary metabolite of CME discovered in human urine. [] Its presence suggests a metabolic pathway involving the breakdown of the pyrrolidine ring.

Cinepazide-Pyrrolidine Ring Open-loop Carboxyl Compound (M4)

Relevance: M4 was identified as a primary metabolite of CME in human urine. [] Its discovery sheds light on the complex metabolic transformations that CME undergoes.

3-O-Demethylation Cinepazide (M5)

Relevance: M5 has been identified as a primary metabolite of CME found in human urine. [] This finding suggests that O-demethylation is a metabolic pathway involved in the breakdown of Cinepazide.

4-[1-[4-(3,4,5-Trimethoxycinnamoyl)piperazinyl]acetamido]-1-butanol (M-II)

Relevance: M-II is a new metabolite of Cinepazide discovered in rat urine, [, ] providing insights into species-specific metabolism of Cinepazide.

4-(3,4,5-Trimethoxycinnamoyl)-1-[1-(hydroxypyrrolidinyl)]carbonylmethylpiperazine (M-IV)

Relevance: M-IV is a new metabolite identified in both rat and potentially in human urine, [, ] indicating a common metabolic pathway across species.

4-[1-[4-(3,4,5-Trimethoxycinnamoyl)piperazinyl]acetamido]-1-butyric acid (M-VI)

Relevance: M-VI is a major urinary metabolite of Cinepazide in both rats and humans. [, ] This finding suggests its potential use as a biomarker for Cinepazide exposure.

3-Hydroxy-4,5-Dimethoxycinnamoyl and 4-Hydroxy-3,5-Dimethoxycinnamoyl Compounds (M-III and M-V)

Relevance: While predicted in earlier studies, [, ] M-III and M-V were successfully identified through FT-NMR spectrometry, indicating their presence as Cinepazide metabolites.

4-(3,5-Dihydroxy-phenethylcarbonyl)-1-(1-pyrrolidinyl)carbonylmethylpiperazine (M-VIII)

Relevance: Identified as a new metabolite in rat feces, [, ] M-VIII reveals further metabolic transformations Cinepazide can undergo.

4-(3,5-Dihydroxycinnamoyl)-1-(1-pyrrolidinyl)carbonylmethylpiperazine (M-IX)

Relevance: Found as a new metabolite in rat feces, [, ] M-IX highlights the diversity of Cinepazide metabolites and species-dependent metabolism.

Overview

Cinepazide is a synthetic compound primarily recognized for its vasodilatory properties. It is commonly used in clinical settings to treat cerebrovascular diseases, including ischemic stroke and brain infarction. The compound is often formulated as cinepazide maleate, which enhances its solubility and stability for pharmaceutical applications. Cinepazide has been studied for its efficacy in improving blood flow and reducing vascular resistance, making it a significant agent in the management of various vascular disorders.

Source and Classification

Cinepazide is classified as a vasodilator, a category of drugs that facilitate the widening of blood vessels, thereby improving blood circulation. Its chemical structure includes a piperazine ring and a pyrrolidine moiety, contributing to its pharmacological effects. The compound can be synthesized from various precursors, notably trans-3,4,5-trimethoxycinnamic acid and derivatives of piperazine and pyrrolidine.

Synthesis Analysis

Methods

Cinepazide maleate can be synthesized through several methods, primarily involving the reaction of piperazine derivatives with cinnamic acid derivatives. Notable synthesis methods include:

  1. Using 1-piperazine acetyl pyrrolidine: This method involves the reaction of 1-piperazine acetyl pyrrolidine with 3,4,5-cinnamyl chloride in dichloromethane as a solvent. The process typically requires the presence of an acid catalyst to facilitate the reaction between the components .
  2. Activation of carboxylic acids: Another approach utilizes trans-3,4,5-trimethoxycinnamic acid activated by a carboxy activator to produce cinepazide maleate through a series of esterification reactions .

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and purity of the final product. The use of solvents like dichloromethane is common due to their ability to dissolve organic compounds effectively.

Molecular Structure Analysis

Cinepazide has a complex molecular structure characterized by multiple functional groups:

  • Chemical Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 341.39 g/mol
  • Structural Features: The structure includes:
    • A piperazine ring,
    • A pyrrolidine moiety,
    • Methoxy substituents on the aromatic ring.

The stereochemistry plays a crucial role in its biological activity, particularly in its interaction with vascular smooth muscle cells.

Chemical Reactions Analysis

Cinepazide undergoes various chemical reactions that can be categorized as follows:

  1. Esterification: The formation of cinepazide maleate involves esterification reactions where carboxylic acids react with alcohols or amines.
  2. Tautomerization: Cinepazide exhibits photoinduced tautomerization, which affects its pharmacological properties and stability under light exposure .

These reactions are critical for understanding the compound's behavior in biological systems and its stability during storage and administration.

Mechanism of Action

Cinepazide acts primarily as a vasodilator through several mechanisms:

  • Endothelial Activation: It promotes the release of nitric oxide from endothelial cells, leading to relaxation of vascular smooth muscle.
  • Calcium Channel Blockade: Cinepazide may inhibit calcium influx into vascular smooth muscle cells, further contributing to vasodilation.
  • Inhibition of Platelet Aggregation: It has been shown to reduce platelet aggregation, enhancing blood flow in ischemic conditions.

These mechanisms collectively contribute to its effectiveness in treating cerebrovascular diseases by improving perfusion and reducing ischemic damage.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light; should be stored in opaque containers.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for similar compounds.

Relevant analyses include chromatographic techniques to assess purity and stability under various conditions .

Applications

Cinepazide is primarily utilized in scientific research and clinical applications related to:

  • Vascular Disorders: Treatment of conditions such as ischemic stroke and peripheral vascular diseases.
  • Pharmacological Studies: Investigating its effects on blood flow dynamics and potential neuroprotective effects during ischemic events.
  • Research on Drug Formulations: Development of novel formulations that enhance bioavailability and therapeutic efficacy.
Mechanistic Insights into Cinepazide’s Pharmacodynamic Profile

Molecular Targets and Signaling Pathways in Cerebral Ischemia

Calcium Channel Modulation and Vascular Smooth Muscle Relaxation

Cinepazide maleate functions as a mild calcium channel blocker, primarily inhibiting the transmembrane influx of Ca²⁺ ions into vascular smooth muscle cells. This inhibition reduces intracellular Ca²⁺ concentration, preventing actin-myosin cross-bridge formation and inducing vasodilation. The resultant decrease in vascular resistance significantly improves cerebral blood flow, particularly in the middle cerebral artery (MCA) and anterior cerebral artery (ACA). In clinical studies, patients with acute ischemic stroke (AIS) treated with cinepazide exhibited a 35% greater increase in MCA blood flow velocity compared to controls (P < 0.05) [1] [10]. This hemodynamic optimization enhances oxygen and glucose delivery to ischemic brain regions, thereby ameliorating energy metabolism deficits in neuronal tissues [3] [4].

Table 1: Cerebral Blood Flow Changes After Cinepazide Treatment

ArteryBlood Flow Velocity Increase (Observation Group)Increase (Control Group)P-value
Middle Cerebral35%18%<0.05
Anterior Cerebral32%15%<0.05
Data derived from transcranial Doppler ultrasound in AIS patients [1]

Adenosine Receptor Potentiation and Degradation Inhibition

Cinepazide potentiates endogenous adenosine signaling through a dual mechanism: it inhibits adenosine deaminase (the enzyme responsible for adenosine breakdown) and enhances adenosine receptor sensitivity. Adenosine, a potent vasodilator, activates A₂ₐ receptors on vascular endothelium, stimulating nitric oxide (NO) release via the cyclic AMP (cAMP)-protein kinase A (PKA) pathway. NO subsequently increases cGMP production in smooth muscle cells, promoting relaxation. Experimental models demonstrate that cinepazide (30 mg/kg, i.v.) augments adenosine-induced vertebral vasodilation by 60% in canines. This effect is partially reversed by aminophylline, a non-selective adenosine receptor antagonist, confirming pathway specificity [3] [6] [10].

MAPK/ERK Pathway Regulation in Neuroprotection

Cinepazide modulates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade, a critical pathway in neuronal survival during ischemic stress. Under hypoxic conditions, cinepazide suppresses the overactivation of JNK and p38 MAPK—pro-apoptotic kinases that promote caspase-3 activation—while enhancing protective ERK signaling. In diabetic rats with chronic cerebral hypoperfusion, cinepazide treatment (10 mg/kg/day) reversed hippocampal neuronal damage by normalizing expression of glial fibrillary acidic protein (GFAP, reduced by 40%) and β-secretase 1 (BACE1, decreased by 38%), key markers of astrogliosis and amyloid toxicity. This correlated with improved spatial memory in Morris water maze tests, evidenced by a 45% reduction in escape latency [7] [8]. The compound’s ability to rebalance MAPK pathways reduces neuronal apoptosis and supports synaptic plasticity.

Anti-inflammatory Mechanisms in Cerebrovascular Pathologies

Suppression of Pro-inflammatory Cytokines (IL-6, TNF-α)

Cinepazide exerts robust anti-inflammatory effects by downregulating nuclear factor-kappa B (NF-κB) translocation, a master regulator of pro-inflammatory gene expression. In ICU patients with severe cerebral hemorrhage, cinepazide adjunctive therapy significantly reduced serum levels of TNF-α (by 52%), IL-6 (by 48%), and monocyte chemoattractant protein-1 (MCP-1, by 41%) compared to standard treatment alone (P < 0.05) [5]. Concurrently, it elevates anti-inflammatory interleukin-10 (IL-10) by 32%, creating a cytokine milieu conducive to tissue repair. This immunomodulation correlates with improved clinical outcomes, including a 94% overall treatment efficacy rate in AIS patients versus 74% in controls [1].

Table 2: Impact of Cinepazide on Inflammatory Biomarkers

BiomarkerReduction with CinepazideReduction (Control)P-value
TNF-α52%28%<0.05
IL-648%22%<0.05
MCP-141%19%<0.05
IL-10 (increase)+32%+12%<0.05
Data from ICU patients with cerebral hemorrhage [5]

Oxidative Stress Attenuation via Antioxidant Enzyme Upregulation

Cinepazide combats oxidative injury by enhancing endogenous antioxidant defenses. It upregulates superoxide dismutase (SOD), glutathione peroxidase (GSH-PX), and total antioxidant capacity (T-AOC) while reducing lipid peroxidation. Clinical studies show that cinepazide-treated patients exhibit:

  • 65% higher SOD activity
  • 58% increased GSH-PX levels
  • 44% elevation in T-AOC
  • 39% lower malondialdehyde (MDA, a lipid peroxidation marker) [5]These effects are partly mediated through inhibition of NADPH oxidase and suppression of reactive oxygen species (ROS) generation via MAPK pathway modulation [7]. By preserving mitochondrial integrity and preventing oxidative DNA damage, cinepazide mitigates secondary neuronal injury following ischemic or hemorrhagic strokes.

Platelet Aggregation Inhibition and Hemorheological Optimization

Cinepazide improves microcirculatory flow through anti-thrombotic and blood viscosity-lowering actions. It inhibits platelet activation by reducing thromboxane A2 synthesis and suppressing P-selectin expression, thereby decreasing platelet adhesion and aggregation. In vitro studies demonstrate a 60% reduction in ADP-induced platelet aggregation with cinepazide exposure [3]. Concurrently, the drug reduces plasma fibrinogen levels and enhances erythrocyte deformability, lowering whole blood viscosity by 25–30% [1]. This hemorheological optimization facilitates perfusion through the compromised microvasculature in ischemic territories. In AIS patients, these mechanisms contribute to significant improvements in National Institutes of Health Stroke Scale (NIHSS) scores (reduced by 8.4 points vs. 4.2 in controls) and Activities of Daily Living (ADL) scores (increased by 42.5 vs. 22.3) [1].

Table 3: Hemorheological Parameters After Cinepazide Treatment

ParameterImprovement with CinepazideControl GroupP-value
Platelet aggregation (ADP-induced)60% reduction25% reduction<0.05
Whole blood viscosity28% reduction12% reduction<0.05
Erythrocyte deformability35% improvement15% improvement<0.05
Fibrinogen levels30% reduction14% reduction<0.05
Data synthesized from [1] [3]

Properties

CAS Number

23887-46-9

Product Name

Cinepazide

IUPAC Name

(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C22H31N3O5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+

InChI Key

RCUDFXMNPQNBDU-VOTSOKGWSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3

Solubility

Soluble in DMSO

Synonyms

1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine
1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
67350-MD
cinepazide
cinepazide maleate
MD-67350 free base
Vasodistal

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.